molecular formula C8H18N2O B3259660 2-Methyl-2-(piperazin-1-yl)propan-1-ol CAS No. 321890-25-9

2-Methyl-2-(piperazin-1-yl)propan-1-ol

Cat. No. B3259660
Key on ui cas rn: 321890-25-9
M. Wt: 158.24 g/mol
InChI Key: PZCAATRCZPVQPA-UHFFFAOYSA-N
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Patent
US07034016B2

Procedure details

A mixture of 4-(2-hydroxy-1,1-dimethylethyl)piperazine-1-carboxylic acid benzyl ester (3.0 g, 10.3 mmol) in methanol (70 mL) and palladium on charcoal (0.5 g, 10%) was hydrogenated at room temperature at 40 p.s.i. overnight. The mixture was filtered through Celite and the filtrate evaporated under reduced pressure to give the title compound (1.55 g, 98%) as a white solid.
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][N:14]([C:17]([CH3:21])([CH3:20])[CH2:18][OH:19])[CH2:13][CH2:12]1)=O)C1C=CC=CC=1>CO.[Pd]>[CH3:21][C:17]([N:14]1[CH2:13][CH2:12][NH:11][CH2:16][CH2:15]1)([CH3:20])[CH2:18][OH:19]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCN(CC1)C(CO)(C)C
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature at 40 p.s.i
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(CO)(C)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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